molecular formula C9H7Cl2FO2 B2519011 Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate CAS No. 1368612-79-6

Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate

Cat. No.: B2519011
CAS No.: 1368612-79-6
M. Wt: 237.05
InChI Key: VQSALKGMVWNVCK-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate is an organic compound with the molecular formula C9H7Cl2FO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with chlorine and fluorine atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate typically involves the esterification of 2-chloro-2-(3-chloro-4-fluorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the phenyl ring.

    Oxidation and Reduction Reactions: The ester group can be hydrolyzed to form the corresponding acid, which can then undergo further oxidation or reduction reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group to the corresponding acid.

Major Products:

    Hydrolysis Product: 2-chloro-2-(3-chloro-4-fluorophenyl)acetic acid.

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 2-(2-chloro-4-fluorophenyl)acetate
  • Methyl 2-chloro-2-(4-chlorophenyl)acetate
  • Methyl 2-chloro-2-(3-fluorophenyl)acetate

Comparison: Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2FO2/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSALKGMVWNVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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